N-tert-Butyl-2-(1,2-oxazolidine-2-carbonyl)benzamide
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Overview
Description
N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)benzamide typically involves the following steps:
Formation of Isoxazolidine Ring: The isoxazolidine ring can be synthesized through a [3+2] cycloaddition reaction between a nitrone and an alkene.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the isoxazolidine intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions may occur at the benzamide moiety or the isoxazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)benzamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a pharmacological agent for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)aniline: Similar structure but with an aniline moiety instead of benzamide.
N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)phenylacetamide: Similar structure with a phenylacetamide moiety.
Uniqueness
N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
92635-23-9 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-tert-butyl-2-(1,2-oxazolidine-2-carbonyl)benzamide |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)16-13(18)11-7-4-5-8-12(11)14(19)17-9-6-10-20-17/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,18) |
InChI Key |
RZUTXVHDAOHXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)N2CCCO2 |
Origin of Product |
United States |
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